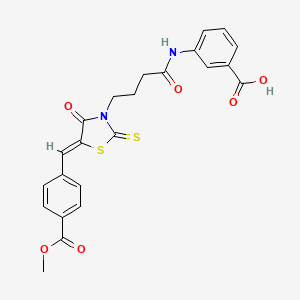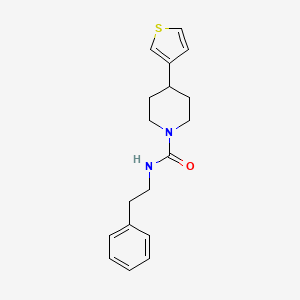
4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. It is a piperidine derivative that has shown promising results in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression. It also inhibits the activity of phosphodiesterases (PDEs), which are involved in the regulation of cyclic nucleotide signaling pathways. Additionally, it has been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In cancer research, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the proliferation of cancer cells. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function. It has also been shown to have anti-inflammatory effects and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and is well-tolerated in animal models. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research and development of 4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid. One potential direction is the development of more potent and selective analogs of this compound for use in cancer and neurological disorder research. Another potential direction is the investigation of the synergistic effects of this compound with other drugs and therapies. Additionally, further research is needed to elucidate the specific mechanisms of action and identify potential biomarkers for the use of this compound in clinical settings.
Synthesis Methods
The synthesis of 4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid involves several steps, starting with the reaction of 4-bromobenzyl chloride with piperidine to produce 4-(4-bromobenzyl)piperidine. This intermediate is then reacted with phenylsulfonyl chloride and triethylamine to yield 4-(4-bromobenzyl)-1-(phenylsulfonyl)piperidine. The final step involves the oxidation of the piperidine ring to produce this compound.
Scientific Research Applications
4-(4-Bromobenzyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, it has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-bromophenyl)methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO4S/c20-16-8-6-15(7-9-16)14-19(18(22)23)10-12-21(13-11-19)26(24,25)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBQDVJOUAATCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=C(C=C2)Br)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Methylsulfanyl)-5-nitrophenyl]ethan-1-one](/img/structure/B2591751.png)
![1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine](/img/structure/B2591752.png)

![4-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]-4-oxobutanoic acid](/img/structure/B2591757.png)
![3-benzyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2591758.png)

![2-ethyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2591760.png)
![1-[4-(Propan-2-yl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2591761.png)
![ethyl 3-carbamoyl-2-(furan-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591762.png)




